3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-cyclopropyl-1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-9-8-11(17(22)23)14-15(10-6-7-10)20-21(16(14)19-9)13-5-3-2-4-12(13)18/h2-5,8,10H,6-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVYWCVOJDTAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3F)C4CC4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-Cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1018164-82-3) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SARs).
Chemical Structure and Properties
The molecular formula of 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is , with a molecular weight of 311.31 g/mol. Its structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
This compound acts primarily as an ATP-competitive inhibitor of various kinases. Its biological activity is attributed to its ability to bind to the ATP-binding site of target kinases, thereby inhibiting their activity.
Antiproliferative Effects
Research indicates that 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exhibits significant antiproliferative activity against several human cancer cell lines. In vitro studies have demonstrated IC50 values in the nanomolar range for various tumor types, indicating potent inhibition of cell proliferation.
Kinase Inhibition
The compound has shown promising results as a selective inhibitor for several kinases involved in cancer progression:
These findings suggest that the compound may be effective in targeting specific pathways involved in tumor growth and metastasis.
Structure-Activity Relationships (SAR)
The modification of the pyrazolo[3,4-b]pyridine scaffold has been investigated to enhance biological activity and selectivity. The introduction of fluorine at the para position on the phenyl ring has been correlated with increased potency against certain kinases. Additionally, variations in the cyclopropyl moiety have been explored to optimize pharmacokinetic properties.
Case Studies
In a recent study focusing on the treatment of resistant cancer cell lines, 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid was tested alongside other known inhibitors. The results indicated that this compound not only inhibited cell growth effectively but also induced apoptosis in resistant lines, suggesting a potential role in combination therapies.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- Molecular Formula : C₁₇H₁₄FN₃O₂
- Molecular Weight : 311.32 g/mol
- CAS Number : 1018164-82-3 .
- Purity : 95% (typical commercial grade) .
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic scaffold with substituents that modulate physicochemical and biological properties.
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituent variations, molecular weights, and CAS numbers:
Key Findings from Comparative Studies
Substituent Position Effects :
- Fluorophenyl Position : 2-Fluorophenyl (target) vs. 4-fluorophenyl (Analog 1) significantly alters steric interactions. The 2-fluorophenyl group in the target compound may reduce steric clashes in planar binding pockets compared to the 4-fluorophenyl isomer .
- Cyclopropyl vs. Alkyl Groups : Cyclopropyl (target) vs. ethyl (Analog 3) or isopropyl (Analog 2) substituents at position 6 modulate metabolic stability. Cyclopropyl’s ring structure reduces oxidative metabolism, enhancing half-life .
Halogenation Impact: The chloro-substituted Analog 5 exhibits a higher molecular weight (345.76 vs.
Thiophene’s aromaticity may enhance π-π stacking in protein interactions .
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropyl-1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid?
Methodological Answer: The synthesis involves three key steps:
Cyclopropane Introduction: Cyclopropane groups are typically introduced via copper-catalyzed cross-coupling reactions or using cyclopropylboronic acids under Suzuki-Miyaura conditions .
Core Heterocycle Formation: Pyrazolo[3,4-b]pyridine scaffolds are constructed via cyclocondensation of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated ketones. Ethanol or acetic acid is often used as a solvent, with iodine or copper salts as catalysts to facilitate cyclization .
Carboxylic Acid Functionalization: Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (NaOH/EtOH) or acidic hydrolysis (HCl/H2O) yields the final carboxylic acid derivative .
Key Considerations:
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., pyrazole-pyridine fusion angle ≈ 120°) to confirm spatial arrangement .
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm for fluorophenyl), cyclopropyl protons (δ 1.0–1.5 ppm), and methyl groups (δ 2.3–2.6 ppm) .
- ¹³C NMR: Carboxylic acid carbonyl appears at δ 165–170 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected: ~341.3 g/mol) and fragmentation patterns .
Validation: Compare experimental data with computational models (DFT calculations) for bond geometry and electronic properties .
Advanced Research Questions
Q. How do substituent variations (e.g., cyclopropyl vs. methyl) affect the compound’s kinase inhibitory activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Cyclopropyl Group: Enhances metabolic stability and membrane permeability due to rigid, non-planar geometry .
- 2-Fluorophenyl vs. 4-Fluorophenyl: Ortho-substitution (2-fluorophenyl) may sterically hinder kinase binding, reducing potency compared to para-substituted analogs .
- Methyl at Position 6: Increases hydrophobicity, improving target engagement in ATP-binding pockets of kinases like mTOR .
Experimental Design:
Q. What strategies can address discrepancies in biological activity data across different assay conditions?
Methodological Answer:
- Assay Optimization:
- Data Normalization:
Case Study: Inconsistent IC50 values for mTOR inhibition may arise from differences in ATP concentration; re-evaluate assays with fixed ATP levels (2 mM) .
Q. What are the challenges in improving the aqueous solubility of this compound for in vivo studies?
Methodological Answer:
- Solubility Enhancement Strategies:
- Salt Formation: React with sodium or potassium hydroxide to generate carboxylate salts .
- Prodrug Approach: Synthesize methyl or ethyl esters, which hydrolyze in vivo to release the active carboxylic acid .
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based formulations to improve solubility in preclinical models .
Data Contradictions:
- While ester derivatives (e.g., ethyl) show improved solubility, they may exhibit reduced cellular uptake due to lower logP values .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- In Silico Tools:
- Molecular Dynamics (MD): Simulate binding to human serum albumin to predict plasma protein binding .
- ADMET Prediction: Use SwissADME to estimate logP (target: 2–3), BBB permeability, and CYP450 interactions .
- Metabolic Stability:
- Identify metabolic soft spots (e.g., cyclopropane ring oxidation) using liver microsome assays .
Validation: Compare predicted vs. experimental clearance rates in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
